molecular formula C21H23N3O4S B1662425 2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole CAS No. 803712-67-6

2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole

Cat. No. B1662425
M. Wt: 317.4 g/mol
InChI Key: ZVAGBRFUYHSUHA-LZOXOEDVSA-N
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Description

The compound “2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole is known to be a biologically active scaffold with diverse activities and is found in many natural products .

Scientific Research Applications

Antimicrobial Potential

Compounds similar to the specified indole derivative, such as 1-Phenylethyl,2-methyl,3-ethoxycarbonyl,5(2,5, dimethyl Pyrrole,1-yl) amino carbonyl methoxy Indole, have shown promising antimicrobial properties. These derivatives are synthesized through complex chemical reactions and tested for their effectiveness against various microbial agents (Kalshetty, Gani, & Kalashetti, 2012).

Synthesis of Novel Derivatives

Innovative synthetic pathways have been developed to create novel derivatives of this indole compound. For example, a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized, demonstrating significant antimicrobial activities, indicating the versatility of these indole derivatives in creating potent bioactive compounds (Hublikar et al., 2019).

Development of Bioactive Compounds

Indole derivatives similar to the mentioned compound have been used in the development of bioactive compounds, such as 5-lipoxygenase-activating protein inhibitors. These compounds exhibit strong inhibition of leukotriene synthesis, making them potential candidates for treating conditions like asthma (Hutchinson et al., 2009).

Anticonvulsant Activity

Derivatives based on the pyrrolo[3,4-b]indole framework, which are structurally related to the specified compound, have shown anticonvulsant activity. This highlights the potential therapeutic applications of these compounds in neurological disorders (Sorokina, Alekseeva, Parshin, & Granik, 2007).

Novel Heterocyclic Systems

Research on indole derivatives has led to the discovery of novel heterocyclic systems. For instance, the synthesis of 2-[(3,5-diamino-1H-pyrazol-4-yl)methylidene]indolin-3-ones from reactions with certain indole derivatives showcases the chemical diversity and potential for creating new molecular frameworks with unique properties (Masterova et al., 2009).

Synthesis of Antimicrobial Agents

The synthesis of 1-triazolylethylindole derivatives from indole azides, including compounds structurally similar to the specified indole derivative, has been studied for their antimicrobial activities. These syntheses contribute to the development of new antimicrobial agents (Bhovi & Gadaginamath, 2005).

Development of Anticancer Agents

Indolequinones, closely related to the mentioned compound, have been synthesized and studied for their biological activity, particularly as bioreductive anticancer agents. These studies provide insights into the potential use of indole derivatives in cancer therapy (Cotterill et al., 1994).

properties

IUPAC Name

2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17/h4-11,21,23H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCLJVVBHYOXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole
Reactant of Route 2
2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole
Reactant of Route 3
2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole
Reactant of Route 4
2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole
Reactant of Route 5
2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole
Reactant of Route 6
2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole

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